Cas no 89663-86-5 (Lipoxin A4)

Lipoxin A4 is a bioactive lipid mediator with potent anti-inflammatory properties. It exhibits selective action in resolving inflammation, offering therapeutic potential for a variety of inflammatory conditions. Its unique mechanism of action involves modulation of immune responses, providing a targeted approach to inflammatory diseases.
Lipoxin A4 structure
Lipoxin A4 structure
Product Name:Lipoxin A4
CAS No:89663-86-5
MF:C20H32O5
MW:352.465086936951
CID:729106
PubChem ID:24896257
Update Time:2025-07-18

Lipoxin A4 Chemical and Physical Properties

Names and Identifiers

    • 7,9,11,13-Eicosatetraenoicacid, 5,6,15-trihydroxy-, (5S,6R,7E,9E,11Z,13E,15S)-
    • (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-TRIHYDROXYICOSA-7,9,11,13-TETRAENOIC ACID
    • 5(S),6(R)-Lipoxin A4
    • 5(S),6(R)-Lipoxin A4 Lipid Maps MS Standard
    • LIPOXIN A4
    • 5S,6R,15S-trihydroxy-7,9,13-trans-11-cis-eicosatetraenoic acid
    • LIPOXIN A
    • LXA
    • LXA4
    • (5S,6R,15S)-Trihydroxy-(7E,9E,11Z,13E)-Eicosatetraenoic acid
    • Lipoxin A4 ethanol solution
    • (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-Trihydroxy-7,9,11,13-eicosatetraenoic acid (ACI)
    • 7,9,11,13-Eicosatetraenoic acid, 5,6,15-trihydroxy-, [5S-(5R*,6S*,7E,9E,11Z,13E,15R*)]- (ZCI)
    • 5S,6R,15S-Trihydroxy-7E,9E,11Z,13E-eicosatetraenoate
    • BSPBio_001378
    • 5,6,15-triHETE
    • LXA4-[19,19,20,20,20-d5]
    • HMS1989E20
    • (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyeicosa-7,9,11,13-tetraenoic acid
    • 89663-86-5
    • Q27082450
    • CHEMBL392438
    • NCGC00161280-02
    • LIPOXINA4
    • GTPL1034
    • HMS1791E20
    • 5S,6R-LipoxinA4
    • 5S,6S-Lipoxin A4
    • SR-01000946984
    • NCGC00161280-03
    • 6R-LXA4
    • SR-01000946984-1
    • NCGC00161280-01
    • 7,9,11,13-Eicosatetraenoic acid, 5,6,15-trihydroxy-, (5S,6R,7E,9E,11Z,13E,15S)-
    • BML1-E11
    • HMS3402E20
    • LMFA03040001
    • HMS1361E20
    • (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxy-7,9,11,13-eicosatetraenoic acid
    • (5S,6R,15S)-trihydroxy-7,9,13-trans-11-cis-eicosatetraenoic acid
    • C06314
    • IDI1_033848
    • (7E,9E,11Z,13E)-(5S,6R,15S)-5,6,15-Trihydroxyicosa-7,9,11,13-tetraenoic acid
    • MFCD00065845
    • 5S,6R,15S-trihydroxy-7E,9E,11Z,13E-Eicosatetraenoic acid
    • AKOS040755014
    • 5(S),6(R),15(S)-trihydroxyeicosa-7E,9E,11Z,13E-tetraenoic acid
    • HY-113509
    • CHEBI:6498
    • F7C6J3D79J
    • BDBM50520816
    • CS-0062443
    • NS00074208
    • DTXSID6040535
    • (7E,9E,11Z,13E)-(5S,6R,15S)-5,6,15-Trihydroxyicosa-7,9,11,13-tetraenoate
    • UNII-F7C6J3D79J
    • DA-54948
    • 5,6,15-tri-HETE
    • DTXCID001476791
    • 5,6,15-trihydroxy-7,9,11,13-eicosatetraenoic acid
    • IXAQOQZEOGMIQS-SSQFXEBMSA-N
    • Lipoxin A4
    • MDL: MFCD00065845
    • Inchi: 1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1
    • InChI Key: IXAQOQZEOGMIQS-SSQFXEBMSA-N
    • SMILES: [C@@H](O)(/C=C/C=C/C=C\C=C\[C@@H](O)CCCCC)[C@@H](O)CCCC(=O)O

Computed Properties

  • Exact Mass: 352.22500
  • Monoisotopic Mass: 352.22497412g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 14
  • Complexity: 451
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 4
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 98Ų

Experimental Properties

  • PSA: 97.99000
  • LogP: 3.12910

Lipoxin A4 Security Information

Lipoxin A4 Customs Data

  • HS CODE:2918199090
  • Customs Data:

    China Customs Code:

    2918199090

    Overview:

    HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Lipoxin A4 Pricemore >>

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Lipoxin A4 Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Reference
Enantiospecific and stereospecific synthesis of lipoxin A. Stereochemical assignment of the natural lipoxin A and its possible biosynthesis
Adams, Julian; Fitzsimmons, Brian J.; Girard, Yves; Leblanc, Yves; Evans, Jillian F.; et al, Journal of the American Chemical Society, 1985, 107(2), 464-9

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water
Reference
Simple synthesis and assignment of stereochemistry of lipoxin A
Corey, E. J.; Su, Wei Guo, Tetrahedron Letters, 1985, 26(3), 281-4

Production Method 3

Reaction Conditions
Reference
Total synthesis of lipoxin A4 and lipoxin B4 from butadiene
Rodriguez, A.; Nomen, M.; Spur, B. W.; Godfroid, J. J.; Lee, T. H., Tetrahedron Letters, 2000, 41(6), 823-826

Production Method 4

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
Stereocontrolled total synthesis of lipoxins A
Nicolaou, K. C.; Veale, C. A.; Webber, S. E.; Katerinopoulos, H., Journal of the American Chemical Society, 1985, 107(25), 7515-18

Lipoxin A4 Raw materials

Lipoxin A4 Preparation Products

Lipoxin A4 Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:89663-86-5)Lipoxin A4
Order Number:A1040660
Stock Status:in Stock
Quantity:25μg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:09
Price ($):752.0
Email:sales@amadischem.com

Additional information on Lipoxin A4

Lipoxin A4 (CAS No: 89663-86-5) – A Novel Molecule in Inflammatory Resolution

Lipoxin A4, identified by its Chemical Abstracts Service (CAS) number 89663-86-5, represents a groundbreaking class of lipid mediators that play a pivotal role in the resolution of inflammation. This molecule, belonging to the family of resolvins and protectins, has garnered significant attention in the field of pharmacology and immunology due to its unique bioactive properties. Unlike traditional anti-inflammatory agents that primarily suppress the inflammatory response, Lipoxin A4 operates by promoting the orderly termination of inflammation, thereby preventing chronic inflammatory conditions and associated pathologies.

The discovery and characterization of Lipoxin A4 have been instrumental in advancing our understanding of the complex interplay between pro-inflammatory and anti-inflammatory pathways. Structurally, Lipoxin A4 is a non-eicosanoid-derived lipid mediator synthesized from arachidonic acid through enzymatic pathways involving 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX). Its biosynthesis is tightly regulated and occurs during the late stages of inflammation, marking a critical shift from acute to chronic inflammatory states. This unique temporal regulation underscores the therapeutic potential of Lipoxin A4 in modulating disease progression.

In recent years, numerous studies have highlighted the multifaceted roles of Lipoxin A4 in inflammatory resolution. One of the most striking features is its ability to induce neutrophil apoptosis, a process essential for clearing infected or damaged tissues. Neutrophils, while crucial for innate immunity, can contribute to tissue damage if their recruitment and retention are prolonged. By promoting neutrophil apoptosis, Lipoxin A4 helps maintain tissue homeostasis and prevents excessive inflammation-induced damage. Furthermore, research has demonstrated that Lipoxin A4 can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), thereby dampening the inflammatory cascade.

The therapeutic implications of Lipoxin A4 extend beyond its direct anti-inflammatory effects. Studies have shown that it can enhance wound healing by promoting angiogenesis and fibroblast proliferation. Angiogenesis, the formation of new blood vessels, is critical for delivering nutrients and oxygen to healing tissues. Additionally, fibroblasts play a key role in extracellular matrix production, which is essential for tissue repair. By modulating these processes, Lipoxin A4 may offer a novel therapeutic strategy for accelerating wound closure and improving tissue regeneration.

Recent advances in synthetic chemistry have enabled the development of stable analogs of Lipoxin A4, which retain its bioactivity while exhibiting improved pharmacokinetic properties. These synthetic derivatives hold promise for clinical applications as they can be formulated into drugs with enhanced bioavailability and targeted delivery systems. For instance, liposomes and nanoparticles have been explored as carriers for delivering these analogs to sites of inflammation, ensuring localized action with minimal systemic side effects.

The role of epigenetic mechanisms in modulating the biosynthesis and action of Lipoxin A4 has also been a subject of intense research. Epigenetic modifications, such as DNA methylation and histone acetylation, can influence gene expression patterns related to inflammation resolution. Studies suggest that certain epigenetic drugs can enhance the production of endogenous Lipoxin A4, thereby amplifying its therapeutic effects. This opens up new avenues for combinatorial therapies where epigenetic drugs are used alongside conventional anti-inflammatory agents.

The clinical potential of Lipoxin A4 has been further supported by preclinical studies conducted in animal models of various inflammatory diseases. In models of acute lung injury, myocardial infarction, and rheumatoid arthritis, administration of synthetic analogs has shown significant reductions in inflammation markers and improved functional outcomes. These findings are particularly encouraging given the limitations associated with current anti-inflammatory therapies, such as corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs), which often exhibit off-target effects leading to systemic adverse reactions.

The development of biomarkers to assess the efficacy and safety of Lipoxin A4-based therapies is another area gaining momentum. Biomarkers such as neutrophil elastase levels, cytokine profiles, and myeloperoxidase activity can provide real-time insights into the inflammatory status of patients receiving these treatments. Such biomarker-driven approaches enable personalized medicine strategies where therapy dosages are adjusted based on individual patient responses.

The future direction for research on Lipoxin A4 includes exploring its potential in combating antibiotic-resistant infections. Chronic infections often involve persistent inflammation that exacerbates tissue damage and disease progression. By promoting sterile resolution through mechanisms like neutrophil apoptosis and cytokine inhibition, Lipoxin A4 could offer a novel approach to managing these conditions without relying solely on antibiotics.

In conclusion, the multifaceted biological activities of Lipoxin A4 (CAS No: 89663-86-5) make it a promising candidate for treating various inflammatory disorders with minimal side effects compared to conventional therapeutics. Its ability to promote inflammation resolution while simultaneously enhancing tissue repair underscores its unique therapeutic profile. As research continues to uncover new mechanisms underlying its actions and develop more effective synthetic analogs, Lipoxin A4 is poised to become a cornerstone in innovative drug development for chronic inflammatory diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:89663-86-5)Lipoxin A4
A1040660
Purity:99%
Quantity:25μg
Price ($):752.0
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